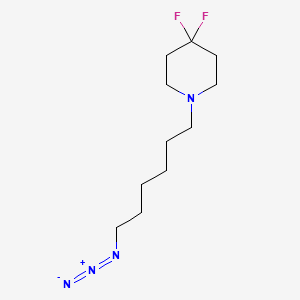
1-(6-Azidohexyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Azidohexyl)-4,4-difluoropiperidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. The presence of both azido and difluoropiperidine groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-4,4-difluoropiperidine typically involves the introduction of an azido group into a hexyl chain, followed by the incorporation of this chain into a difluoropiperidine structure. One common method involves the reaction of 6-bromo-1-hexanol with sodium azide to form 6-azido-1-hexanol. This intermediate is then reacted with 4,4-difluoropiperidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Azidohexyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used in the reduction of the azido group to an amine.
Major Products
1,2,3-Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Scientific Research Applications
1-(6-Azidohexyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-4,4-difluoropiperidine involves its reactivity with various functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the difluoropiperidine moiety can influence the compound’s binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione
- 9-(6-Azidohexyl)-9H-carbazole
- Bis(6-azidohexyl)(1,3-phenylenebis(propane-2,2-diyl))dicarbamate
Uniqueness
1-(6-Azidohexyl)-4,4-difluoropiperidine is unique due to the presence of both azido and difluoropiperidine groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H20F2N4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-(6-azidohexyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C11H20F2N4/c12-11(13)5-9-17(10-6-11)8-4-2-1-3-7-15-16-14/h1-10H2 |
InChI Key |
LRHNVTQVVDZZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


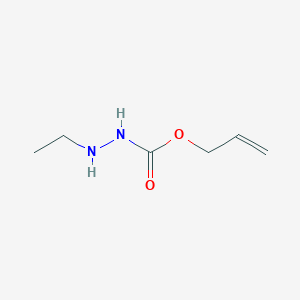
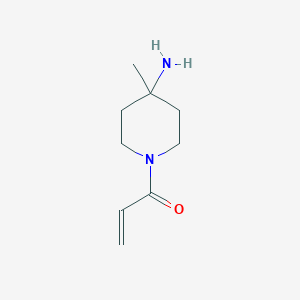
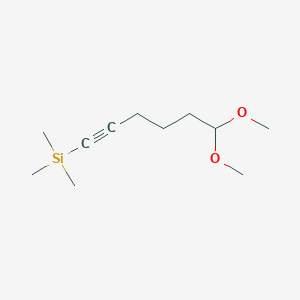
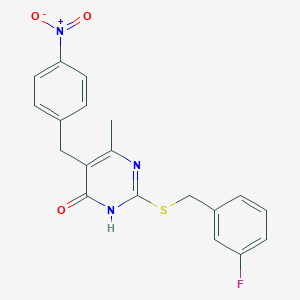

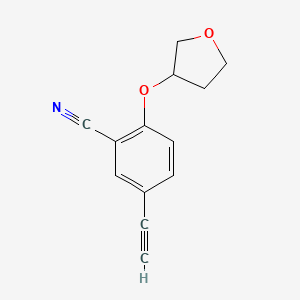

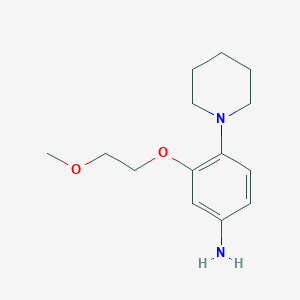

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
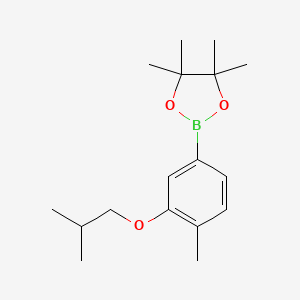
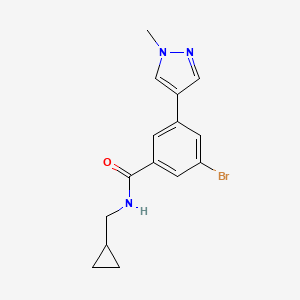
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
